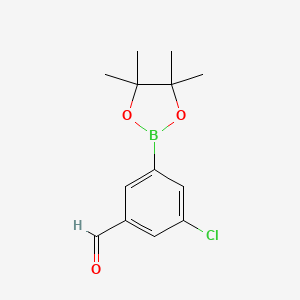

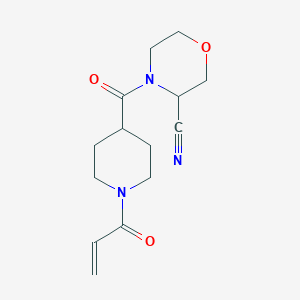

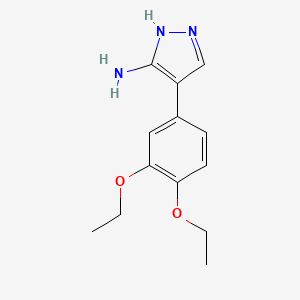

![molecular formula C21H23N5O3 B2417235 2-Benzyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876673-73-3](/img/structure/B2417235.png)

2-Benzyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring with two non-adjacent nitrogen atoms . It is a planar molecule and can exist in two tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis

Imidazole and its derivatives are known to participate in a wide range of chemical reactions due to their amphoteric nature . They can act as both acids and bases, making them versatile in various chemical reactions.Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Wissenschaftliche Forschungsanwendungen

Mesoionic Imidazo[1,2-c]-pyrimidine-2,7-diones

Mesoionic purinone analogs, including imidazo[1,2-c]-pyrimidine-2,7-diones, exhibit properties relevant to hydrolytic ring-opening reactions and 1,3-dipolar cycloadditions, contributing to the synthesis of triazacyclopent-[cd]indene structures (Coburn & Taylor, 1982).

Synthesis of 6-purineselenyl and Thiadiazolyl Derivatives

New 6-purineselenyl derivatives and thiadiazols bearing 7-benzyl-1,3-dimethylpurine-2,6-diones have been synthesized. Their structures were elucidated using spectroscopic methods, contributing to the development of novel compounds in this chemical class (Gobouri, 2020).

Dual-Target-Directed Ligands Based on Xanthine Scaffold

Research on N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones has revealed their potential as dual-target-directed ligands, showing antagonistic activity towards adenosine receptors and inhibition of monoamine oxidase B. This property is significant for developing treatments for neurodegenerative diseases (Załuski et al., 2019).

Novel Arylpiperazinylalkyl Purine Derivatives

A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been studied for their affinity to serotoninergic and dopaminergic receptors. These compounds, particularly with a substituent at the 7-position of the imidazo[2,1-f]purine system, have shown potential in acting as receptor ligands (Zagórska et al., 2015).

Synthesis of Imidazo[2,1-f]purine-2,4-dione Derivatives

Research on the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives has revealed their promising potential as 5-HT(1A) receptor ligands and for potential anxiolytic and antidepressant activity. This research opens avenues for new therapeutic compounds in mental health treatment (Zagórska et al., 2009).

Synthesis of N-benzylated Indole-, Indazole-, and Benzotriazole-Diones

The synthesis of N-benzylated derivatives in the indole, indazole, and benzotriazole series demonstrates the versatility of this compound class in chemical synthesis, offering potential for developing novel compounds (Marminon et al., 2007).

Inhibition of Vascular Smooth Muscle Cell Proliferation

Compounds in the series of 2-phenyl-1H-benzo[d]imidazole-4,7-diones, particularly 6-arylthio-5-chloro derivatives, have shown potent antiproliferative activity against vascular smooth muscle cells. This discovery is crucial for therapies targeting vascular diseases (Ryu et al., 2008).

Wirkmechanismus

The mechanism of action of imidazole derivatives can vary widely depending on their specific structures and functional groups . They have been found to exhibit a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-benzyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-14-11-25-17-18(22-20(25)24(14)13-16-9-6-10-29-16)23(2)21(28)26(19(17)27)12-15-7-4-3-5-8-15/h3-5,7-8,11,16H,6,9-10,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPQWKWUZIHWCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

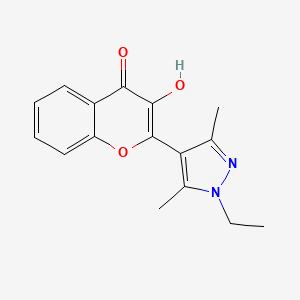

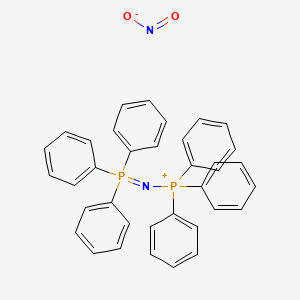

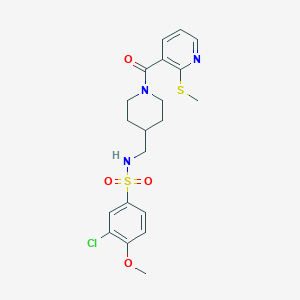

![4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2417155.png)

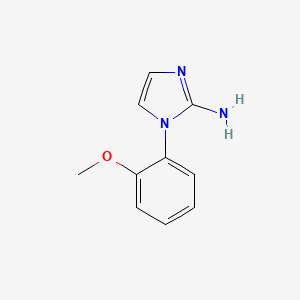

![2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2417157.png)